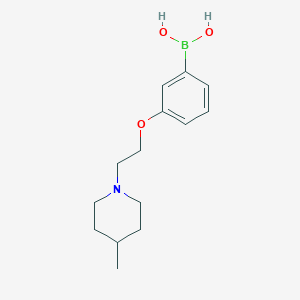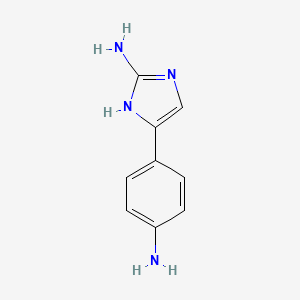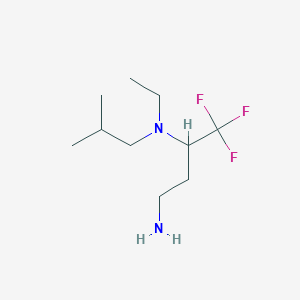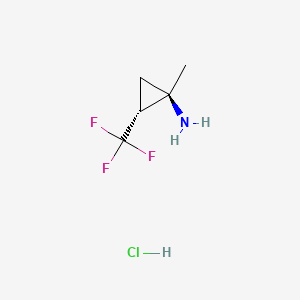
(1R,2R)-1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H9ClF3N. This compound is characterized by the presence of a cyclopropane ring substituted with a methyl group and a trifluoromethyl group, as well as an amine group. The hydrochloride salt form enhances its stability and solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper. The resulting cyclopropane intermediate is then subjected to further functionalization to introduce the trifluoromethyl and amine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the hydrochloride salt in high purity.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2R)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
- rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
Uniqueness
rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring. The presence of both a methyl and a trifluoromethyl group imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to other similar compounds.
Propiedades
Fórmula molecular |
C5H9ClF3N |
|---|---|
Peso molecular |
175.58 g/mol |
Nombre IUPAC |
(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c1-4(9)2-3(4)5(6,7)8;/h3H,2,9H2,1H3;1H/t3-,4-;/m1./s1 |
Clave InChI |
GIXPVZPEVPWBKB-VKKIDBQXSA-N |
SMILES isomérico |
C[C@]1(C[C@H]1C(F)(F)F)N.Cl |
SMILES canónico |
CC1(CC1C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride](/img/structure/B15299832.png)
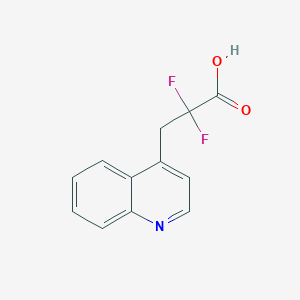
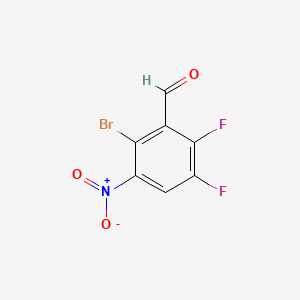
![2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride](/img/structure/B15299849.png)
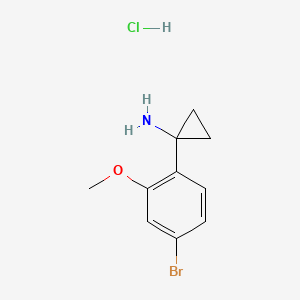
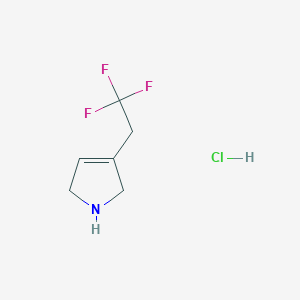
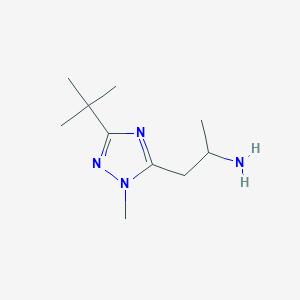
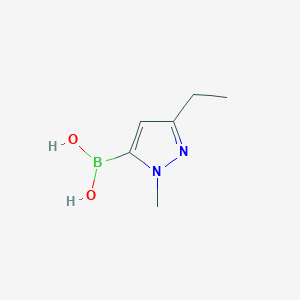
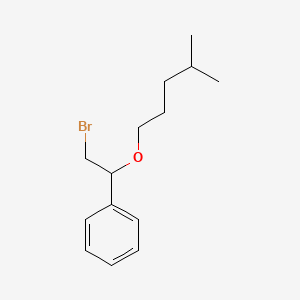
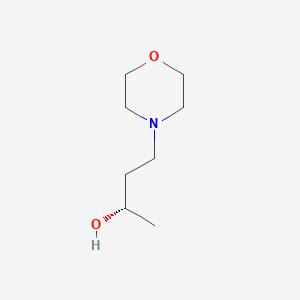
![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
